alpha-D-Glucose pentaacetate

Descripción

Historical Context and Foundational Significance in Carbohydrate Chemistry

The study of glucose and its derivatives is central to the history of organic chemistry, with much of the foundational work on its structure and stereochemistry conducted by Emil Fischer in the late 19th and early 20th centuries. ias.ac.in The synthesis of acetylated sugars like glucose pentaacetate was a critical step in this exploration. chemsynlab.com Fischer's discovery of phenylhydrazine (B124118) and its use in forming osazones was instrumental, but protecting the hydroxyl groups of sugars through acetylation allowed for more controlled chemical transformations. ias.ac.in

The ability to synthesize alpha-D-glucose pentaacetate, and its beta anomer, was pivotal for elucidating the cyclic (pyranose) structure of glucose, a concept introduced by Haworth. ias.ac.in Early synthetic methods involved the reaction of glucose with acetic anhydride (B1165640), often using catalysts like zinc chloride or sodium acetate (B1210297). ontosight.aichemicalbook.com The development of methods like the Koenigs-Knorr glycosylation, which could utilize acetylated sugar halides derived from pentaacetates, further solidified the importance of these compounds in the controlled synthesis of glycosidic bonds. researchgate.netnih.gov These early syntheses were not just academic exercises; they provided the chemical tools necessary to build more complex carbohydrates and to prove the structures of naturally occurring glycosides. ias.ac.innih.gov

Positioning of this compound as a Pivotal Intermediate in Glycoscience

In modern glycoscience, this compound is recognized as an essential building block and a key intermediate for the synthesis of a wide array of molecules. chemimpex.comresearchgate.netchemrxiv.org The acetyl groups serve as protecting groups for the hydroxyls, preventing unwanted side reactions and allowing for regioselective chemistry at the anomeric carbon (C-1). ontosight.ai This protected form of glucose is stable and easily handled, serving as a precursor for various glycosylation donors, such as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromo-glucose). researchgate.netnih.gov

Its role as a glycosyl donor or precursor is fundamental in the synthesis of O-glycosides, N-glycosides, and S-glycosides. researchgate.netnih.govwgtn.ac.nz These reactions are crucial for producing pharmaceuticals, bioactive materials, and complex oligosaccharides. chemimpex.comchemsynlab.com For instance, it is a starting material for the synthesis of arbutin, a skin-whitening agent, and various pharmaceutical ingredients like sterol glucoside toxins and diosgenin. deyerchem.comgoogle.com The versatility of this compound is highlighted by its use in creating a diverse range of compounds with applications spanning from medicine to material science. deyerchem.com

Table 2: Applications of this compound as a Synthetic Intermediate

| Product Class | Specific Examples | Application Area | Reference |

|---|---|---|---|

| Glycosides | Arbutin, Alkyl glucosides, Sterol glucosides | Cosmetics, Surfactants, Pharmaceuticals | deyerchem.comgoogle.com |

| Glycosylation Donors | Acetobromo-glucose, Tetra-O-acetyl-D-glucose | Organic Synthesis | deyerchem.comresearchgate.net |

| Bioactive Materials | Glycopeptide oligomers, Glycopolymers | Drug Delivery, Biomaterials | deyerchem.comsynose.com |

| Modified Drugs | Glycosylated silibinin, tocopherol, gallic acid | Pharmaceuticals (Improved Bioavailability) | deyerchem.com |

| Liquid Crystals | Sugar-appended low-molecular-mass gelators | Material Science | deyerchem.com |

Current Research Landscape and Key Unexplored Avenues for this compound

The contemporary research landscape for this compound is vibrant and multidisciplinary. While its role in traditional glycosylation remains significant, new applications are continually being explored. chemsynlab.com Current research is actively investigating its potential as a bioactive molecule itself. Studies have shown it possesses insulinotropic action, suggesting it could be a lead compound for new insulin (B600854) secretagogues. deyerchem.comchemrxiv.orgsynose.comresearchgate.net Furthermore, it has demonstrated antimicrobial and antifungal activities against pathogens like Staphylococcus aureus and Candida albicans, as well as ovicidal effects on certain agricultural pests. chemsynlab.comdeyerchem.comsynose.com

In material science, it is being used to synthesize bioplasticizers for polymers like PVC and polylactide, and to create novel liquid crystal materials. deyerchem.comsynose.com Another interesting application is its use as a phase-change physical solvent for carbon dioxide capture. deyerchem.comresearchgate.net

Despite this broad utility, key unexplored avenues remain. A significant limitation of this compound is its poor solubility in water, which can hinder its application in biological systems. chemsynlab.comchemsynlab.com Future research could focus on synthesizing derivatives with improved aqueous solubility while retaining or enhancing biological activity. chemsynlab.com Further exploration of its mechanism of action as an insulin secretagogue and its potential as a plant growth regulator, where it is thought to mimic lipochitooligosaccharides, could open up new therapeutic and agricultural applications. deyerchem.comsynose.comresearchgate.net

Rationale for Comprehensive Investigation of this compound in Diverse Scientific Disciplines

The rationale for a thorough and ongoing investigation of this compound stems from its proven versatility and untapped potential. In pharmaceuticals , it is not only a building block for glycosylated drugs with potentially improved bioavailability but also a potential therapeutic agent in its own right for conditions like diabetes. chemimpex.comchemsynlab.comdeyerchem.comresearchgate.net Its antimicrobial properties warrant further investigation for developing new antimicrobial agents. deyerchem.comsynose.com

In material science , its role as a renewable feedstock for creating bioplastics, functional polymers, and advanced materials like liquid crystals aligns with the growing demand for sustainable chemistry. chemsynlab.comdeyerchem.comsynose.com In analytical chemistry , it serves as a standard for the determination of acetyl groups and is used in chromatographic techniques for separating and analyzing sugars. chemimpex.comdeyerchem.com

Furthermore, its application in agriculture as a potential plant growth regulator and pesticide presents an eco-friendly alternative to conventional chemicals. deyerchem.comsynose.com The compound's utility even extends to the food industry as a bitter-tasting flavoring agent and a precursor for other additives. chemimpex.comchemsynlab.comchemicalbook.com The multifaceted nature of this compound, from a historical cornerstone of chemistry to a molecule with modern, high-tech applications, provides a compelling reason for its continued and comprehensive study across a wide range of scientific fields.

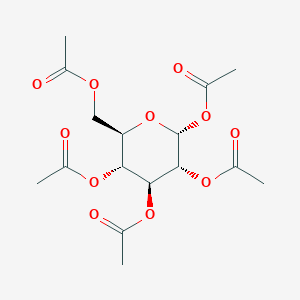

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTITAGPBXDDGR-LJIZCISZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883462 | |

| Record name | alpha-D-Glucopyranosyl pentaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604-68-2 | |

| Record name | Penta-O-acetyl-α-D-glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=604-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentaacetyl-alpha-D-glucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-D-Glucopyranose, 1,2,3,4,6-pentaacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-D-Glucopyranosyl pentaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-D-glucose pentaacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-D-GLUCOSE PENTAACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CS424NS93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Elucidation of Alpha D Glucose Pentaacetate Formation

Established Synthetic Pathways for the Preparation of alpha-D-Glucose Pentaacetate

The preparation of this compound from D-glucose primarily involves the esterification of its five free hydroxyl groups with an acetylating agent, typically acetic anhydride (B1165640). The choice between a direct, one-step process or a more controlled, two-step approach depends on the desired purity, scale, and reaction control.

One-Step Acetylation Procedures from D-Glucose

The most direct method for synthesizing this compound is the one-step acetylation of D-glucose. ingentaconnect.comgoogle.com This procedure involves reacting D-glucose with an excess of acetic anhydride in the presence of a catalyst. ingentaconnect.comgoogle.com The five hydroxyl groups on the glucose molecule are acetylated to produce the desired penta-O-acetylated product. ingentaconnect.com This approach is valued for its simplicity and efficiency. A variety of catalysts, including protonic acids, Lewis acids, and solid acids, can be employed to promote this reaction. ingentaconnect.com For instance, a modified one-step method utilizes acetic anhydride and a small amount of perchloric acid as a catalyst, avoiding the need for external heating and resulting in a nearly quantitative yield of the alpha-anomer. thepharmstudent.comsemanticscholar.org After the reaction, the mixture is typically poured into ice water to precipitate the product and remove excess reagents and catalyst. google.comthepharmstudent.com

Two-Step Synthetic Approaches for Enhanced Control

For greater control over the reaction and potentially higher purity of the final product, two-step synthetic pathways have been developed. google.comgoogle.com One such method involves an initial reaction of glucose with acetic acid in the presence of a catalyst like p-toluene sulphonic acid to form a diacetylated intermediate, referred to as glucose diacetate. google.comgoogle.com In the second step, this isolated intermediate is further reacted with excess acetic anhydride, often using a different catalyst such as sodium acetate (B1210297), to complete the acetylation process and yield glucose pentaacetate. google.com This stepwise approach allows for more manageable reaction conditions and can help minimize the formation of byproducts.

Catalytic Systems in the Synthesis of this compound

The selection of a catalyst is critical in the synthesis of this compound, influencing reaction rate, yield, and anomeric selectivity. Catalysts activate the acetylating agent, facilitating the esterification of the sugar's hydroxyl groups. These catalysts are generally classified as homogeneous (protonic and Lewis acids) or heterogeneous (solid acids). ingentaconnect.com

Application of Protonic Acids (e.g., p-Toluenesulfonic Acid)

Protonic acids are commonly used homogeneous catalysts for glucose acetylation. While strong mineral acids like concentrated sulfuric acid can be used, they are highly corrosive and can lead to product quality issues and significant waste generation. ingentaconnect.com Milder and more efficient protonic acid catalysts are therefore preferred. Potassium bisulfate is a cheap and effective alternative that offers high catalytic activity and is easier to separate and recycle. ingentaconnect.com p-Toluenesulfonic acid is another effective catalyst, particularly in the first stage of two-step syntheses to produce glucose diacetate. google.comnih.gov Perchloric acid has also been demonstrated to be a potent catalyst in one-step procedures, enabling rapid and high-yield synthesis of the alpha-anomer at room temperature. thepharmstudent.comsemanticscholar.org

Lewis Acid Catalysis (e.g., Iodine, InCl3, In(OTf)3, LiClO4, Sm(OTf)3, ZnCl2, AlCl3)

Lewis acids are a versatile and widely studied class of catalysts for the synthesis of this compound. ingentaconnect.com They function by coordinating with the carbonyl oxygen of acetic anhydride, which activates it for nucleophilic attack by the hydroxyl groups of glucose. chegg.com A variety of Lewis acids have been shown to be effective, often allowing for milder reaction conditions and high yields. ingentaconnect.com For example, zinc chloride (ZnCl2) and aluminum chloride (AlCl3) have been employed in these syntheses. nih.govreddit.com More specialized Lewis acids have also demonstrated high efficiency; using samarium(III) triflate (Sm(OTf)3) as a catalyst can result in a 98% yield in just 30 minutes. ingentaconnect.com Similarly, lithium perchlorate (B79767) (LiClO4) has been reported to give a near-quantitative yield (99%) at a mild temperature of 40°C. ingentaconnect.com The anomerization of the β-form to the more stable α-anomer is often facilitated by Lewis acids. researchgate.netchemrxiv.org

| Lewis Acid Catalyst | Reported Yield (%) | Reaction Conditions | Reference |

|---|---|---|---|

| LiClO4 (Lithium perchlorate) | 99% | 40°C | ingentaconnect.com |

| Sm(OTf)3 (Samarium(III) triflate) | 98% | 30 minutes reaction time | ingentaconnect.com |

| ZnCl2 (Zinc chloride) | - | Used to catalyze the reaction between D-glucose and acetic anhydride | reddit.com |

| AlCl3 (Aluminum chloride) | - | Used in the deacetylation of glucose pentaacetate, indicating its interaction with the acetylated sugar | nih.gov |

| Iodine | - | Catalyzes the conversion of alcohol groups to acetates | chegg.com |

Heterogeneous Catalysis and Solid Acid Systems (e.g., Montmorillonite K-10)

To overcome issues associated with catalyst separation and recycling in homogeneous systems, heterogeneous catalysts and solid acid systems have been explored. ingentaconnect.com These catalysts are in a different phase from the reaction mixture, allowing for easy removal by filtration. Montmorillonite K-10, a type of clay, has been successfully used to catalyze the reaction between glucose and acetic anhydride, achieving a yield of 94%. ingentaconnect.com This catalyst is advantageous due to its simple preparation, mild reaction conditions, and high selectivity. ingentaconnect.com Another example is niobic acid, which has been used as a solid acid catalyst under microwave irradiation in a solvent-free system. researchgate.net This method achieved a 92.3% yield in just 10 minutes, highlighting the potential of combining solid acid catalysis with modern energy sources to create efficient and environmentally friendly synthetic routes. researchgate.net

| Catalyst System | Reported Yield (%) | Reaction Conditions | Reference |

|---|---|---|---|

| Montmorillonite K-10 | 94% | Reaction of glucose and acetic anhydride | ingentaconnect.com |

| Niobic Acid | 92.3% | Solvent-free, 10 min under microwave irradiation (280 W) | researchgate.net |

Mechanistic Investigations of Acetylation Reactions

Role of Reaction Conditions and Catalyst Concentration on Yield and Stereoselectivity

Acid Catalysis: Lewis acids and protonic acids typically favor the formation of the thermodynamically more stable alpha-anomer. researchgate.netreddit.com This is because the alpha position is stabilized by the anomeric effect. The reaction proceeds through an equilibrium, and under acidic conditions, the beta-anomer, which forms faster (kinetic product), anomerizes to the more stable alpha-anomer (thermodynamic product). reddit.com

Catalysts: Common Lewis acid catalysts include zinc chloride (ZnCl₂), stannic chloride (SnCl₄), iron(III) chloride (FeCl₃), and iodine. researchgate.netcdnsciencepub.comacs.orgresearchgate.net Niobic acid has also been used effectively under microwave irradiation. researchgate.net

Reaction Conditions: The concentration of the catalyst plays a critical role. For instance, in glycosylation reactions, lower catalyst concentrations can favor the desired 1,2-trans selectivity. acs.org Temperature and reaction time also influence the anomeric ratio, with longer reaction times or higher temperatures often allowing the reaction to reach thermodynamic equilibrium, thus favoring the alpha-anomer.

Base Catalysis: Base-catalyzed acetylation, typically using sodium acetate (NaOAc), predominantly yields the beta-D-glucose pentaacetate. google.comgoogle.com In this case, the reaction is under kinetic control, and the beta-anomer is formed faster. The rate-limiting step is the deprotonation of the hydroxyl group, and the anomeric hydroxyl in the beta configuration is more sterically accessible and slightly more acidic, leading to its preferential reaction. reddit.com

The following table summarizes the effect of different catalysts and conditions on the acetylation of D-glucose:

| Catalyst | Acetylating Agent | Key Conditions | Predominant Product | Yield | Source |

|---|---|---|---|---|---|

| Niobic Acid | Acetic Anhydride | Microwave (280 W), 10 min, Solvent-free | α-D-Glucose Pentaacetate | 92.3% | researchgate.net |

| Iodine | Acetic Anhydride | Ambient temperature, 30-45 min | α-D-Glucose Pentaacetate (>30:1 α:β) | Good | acs.org |

| Sodium Acetate (NaOAc) | Acetic Anhydride | Reflux in organic solvent | β-D-Glucose Pentaacetate | High | google.com |

| Zinc Chloride (ZnCl₂) | Acetic Anhydride | Heating | α-D-Glucose Pentaacetate (Thermodynamic) | Variable | reddit.com |

Influence of Acetylating Reagents (e.g., Acetic Anhydride, Acetyl Chloride)

The choice of acetylating agent is critical for the successful synthesis of glucose pentaacetate. Acetic anhydride and acetyl chloride are the most common reagents, each with distinct properties and reactivity.

Acetic Anhydride ((CH₃CO)₂O): This is the most frequently used reagent for the peracetylation of sugars. study.comtu.edu.iq

Advantages: It is less reactive and easier to handle than acetyl chloride. tu.edu.iqpediaa.com The reaction is generally not reversible, leading to high yields of the final product. tu.edu.iq The byproduct, acetic acid, is less corrosive than the hydrogen chloride produced when using acetyl chloride.

Reactivity: It reacts with all five hydroxyl groups of glucose in the presence of a suitable catalyst to form the pentaacetate ester. study.com

Acetyl Chloride (CH₃COCl): While a powerful acetylating agent, it is used less commonly for sugar acetylation.

Disadvantages: Acetyl chloride is highly reactive and reacts vigorously, making the reaction difficult to control. tu.edu.iqpediaa.com It is sensitive to moisture and readily hydrolyzes. pediaa.com A significant drawback is the production of hydrogen chloride (HCl) as a byproduct, which is corrosive and can lead to unwanted side reactions. tu.edu.iq In reactions with amines, the HCl produced can protonate the starting material, rendering it unreactive. tu.edu.iq

Anomerization Processes Involving Glucose Pentaacetate

Interconversion of beta-D-Glucose Pentaacetate to this compound

The two anomers of D-glucose pentaacetate, alpha (α) and beta (β), can be interconverted in a process known as anomerization. The alpha-anomer is thermodynamically more stable than the beta-anomer, primarily due to the anomeric effect, which involves a stabilizing interaction between the lone pair electrons of the ring oxygen and the anti-bonding orbital of the anomeric C-O bond. reddit.com

Consequently, a common and crucial strategy for preparing pure α-D-glucose pentaacetate is through the catalytic anomerization of the more easily synthesized β-D-glucose pentaacetate. researchgate.netchemrxiv.org Under acidic or specific basic conditions, an equilibrium is established between the two anomers. By allowing the reaction to proceed to thermodynamic equilibrium, the mixture will become enriched in the more stable alpha anomer. researchgate.net This transformation is a cornerstone of stereocontrolled synthesis in carbohydrate chemistry, enabling access to the thermodynamically favored product from the kinetically favored one.

Catalytic Anomerization Mechanisms (e.g., Lewis Acid-Promoted, Imidazole-Promoted)

The interconversion of anomers is not spontaneous and requires a catalyst to proceed at a reasonable rate. Lewis acids and specific basic molecules like imidazole (B134444) are effective catalysts, operating through distinct mechanisms.

Lewis Acid-Promoted Anomerization: This is a classic method for converting the β-pentaacetate to the α-form. researchgate.netchemrxiv.org

Mechanism: The reaction is initiated by the coordination of the Lewis acid (e.g., SnCl₄, TiCl₄) to the oxygen of the C-1 acetoxy group. cdnsciencepub.comresearchgate.netcdnsciencepub.com This coordination weakens the anomeric C-O bond, facilitating its cleavage. The departure of the acetoxy group results in the formation of a resonance-stabilized oxocarbenium ion intermediate. cdnsciencepub.comresearchgate.netcdnsciencepub.comsemanticscholar.org This planar intermediate can then be attacked by an acetate ion from either the top (alpha) or bottom (beta) face. While attack can lead to either anomer, the system equilibrates towards the formation of the more stable α-D-glucose pentaacetate. The participation of the neighboring acetyl group at C-2 can also play a role in stabilizing the carbocation intermediate. cdnsciencepub.comresearchgate.netcdnsciencepub.com

Imidazole-Promoted Anomerization: Anomerization of β-D-glucose pentaacetate can also be efficiently promoted by imidazole under basic conditions, a method that is less common for glycosides. researchgate.netchemrxiv.orgresearchgate.netchemrxiv.orgchemrxiv.orgamazonaws.comsemanticscholar.org This reaction is notable as it can proceed efficiently at room temperature in both organic solvents and even in the solid state. chemrxiv.orgresearchgate.netchemrxiv.orgamazonaws.com

Mechanism: While the precise mechanism is still under investigation, evidence suggests a pathway involving intramolecular acyl transfer. researchgate.netchemrxiv.org One proposed mechanism involves the nucleophilic attack of imidazole on the acetyl group at the anomeric carbon (C-1). chemrxiv.org This leads to the formation of an intermediate where the anomeric C-O bond is broken. Subsequent intramolecular rearrangement and re-acetylation of the anomeric hydroxyl group from the opposite face leads to the formation of the alpha anomer. chemrxiv.org The reaction is highly sensitive to water, and the presence of excess imidazole is necessary for a clean and high-yield conversion. researchgate.netamazonaws.com

Stereocontrol Challenges and Strategies in Anomerization

The synthesis of α-D-glucose pentaacetate is often complicated by the formation of its anomer, β-D-glucose pentaacetate. The ability to control the stereochemistry at the anomeric carbon (C-1) is a significant challenge in carbohydrate chemistry. The distribution of the α and β anomers is governed by principles of kinetic and thermodynamic control, with the reaction conditions dictating the predominant product.

Under conditions of kinetic control, the product that is formed faster is the major product. libretexts.org In the case of glucose pentaacetate synthesis, the β-anomer is often the kinetic product due to reduced steric hindrance during the reaction. chegg.com Conversely, under thermodynamic control, the most stable product is favored. wikipedia.orgyoutube.com The α-anomer of D-glucose pentaacetate is the thermodynamically more stable isomer, a phenomenon attributed to the anomeric effect, where stabilizing stereoelectronic interactions exist between the lone pair of electrons on the ring oxygen and the anti-bonding orbital of the axial C-1 substituent.

Strategies to control the anomerization process often involve the use of specific catalysts and reaction conditions to favor the formation of the desired α-anomer. Lewis acids such as stannic chloride (SnCl₄) and titanium tetrachloride (TiCl₄) are classic reagents used to promote the anomerization of the β-form to the more stable α-form. chemrxiv.orgresearchgate.net The mechanism for this acid-catalyzed anomerization involves the dissociation of the acetoxy group at the C-1 position, leading to the formation of a resonance-stabilized carbonium ion intermediate. cdnsciencepub.comcdnsciencepub.comsemanticscholar.org The subsequent recombination with an acetate ion can then lead to the formation of the thermodynamically favored α-anomer. researchgate.netcdnsciencepub.com Research has shown that the α-acetate is significantly more stable than the β-anomer in the presence of various acidic reagents that readily dissociate the β-form. cdnsciencepub.comcdnsciencepub.com

More recently, base-promoted anomerization methods have been explored. While basic conditions were traditionally considered inefficient for glycoside anomerization, studies have shown that reagents like imidazole can effectively promote the conversion of β-D-glucose pentaacetate to its α-anomer. chemrxiv.orgchemrxiv.org This reaction can proceed efficiently at room temperature in anhydrous solvents. chemrxiv.org The proposed mechanism for imidazole-promoted anomerization may involve an intramolecular pathway, offering an alternative to the Lewis acid-mediated ring-opening processes. chemrxiv.org

The choice of catalyst and reaction conditions plays a crucial role in overcoming the stereocontrol challenges associated with the formation of α-D-glucose pentaacetate. The following table summarizes the effect of different catalysts and conditions on the anomeric outcome.

Table 1: Strategies for Stereocontrol in the Anomerization of D-Glucose Pentaacetate

| Catalyst/Reagent | Conditions | Predominant Anomer | Mechanistic Insight |

|---|---|---|---|

| Stannic Chloride (SnCl₄) | Chloroform | α (Thermodynamic) | Formation of a resonance-stabilized carbonium ion intermediate. researchgate.netcdnsciencepub.comcdnsciencepub.com |

| Titanium Tetrachloride (TiCl₄) | Anhydrous conditions | α (Thermodynamic) | Promotes dissociation of the β-anomer. chemrxiv.orgcdnsciencepub.com |

| Imidazole | Anhydrous dichloromethane (B109758), room temperature | α | Proposed intramolecular mechanism. chemrxiv.org |

| Sodium Acetate | Acetic anhydride | β (Kinetic) | Base-catalyzed acetylation favors the less sterically hindered product. reddit.comreddit.com |

| Zinc Chloride | Acetic anhydride | α (Thermodynamic) | Lewis acid catalysis allows for equilibration to the more stable anomer. reddit.comreddit.com |

Detailed research into base-promoted anomerization has provided valuable data on the efficacy of different reaction parameters. For instance, the loading of imidazole has a significant impact on the conversion of the β-anomer to the α-anomer.

Table 2: Effect of Imidazole Loading on the Anomerization of β-D-Glucose Pentaacetate

| Entry | Imidazole (Equivalents) | Reaction Time (h) | Conversion Yield (%) |

|---|---|---|---|

| 1 | 0.5 | 1 | 22 |

| 2 | 1 | 1 | 40 |

| 3 | 2 | 1 | 92 |

| 4 | 2 | 0.5 | 93 |

| 5 | 2 | 3 | 92 |

| 6 | 2 | 6 | 80 |

Data sourced from a study on imidazole-promoted anomerization, conducted in anhydrous dichloromethane with activated 4Å molecular sieves. chemrxiv.org

This data demonstrates that an optimal loading of imidazole can lead to a high conversion yield in a relatively short period, highlighting the potential of base-promoted methods for achieving stereocontrol in the synthesis of α-D-glucose pentaacetate.

Chemical Transformations and Derivatization Reactions of Alpha D Glucose Pentaacetate

Glycosylation Reactions Utilizing alpha-D-Glucose Pentaacetate as a Glycosyl Donor

As a protected monosaccharide, this compound is a fundamental building block for the synthesis of more complex carbohydrate structures. While not typically a direct glycosyl donor itself, it is readily converted into more reactive species that effectively transfer the glucose moiety to an acceptor molecule.

Synthesis of O-Glycosides and Oligosaccharides

This compound is a common starting material for the preparation of glycosyl halides, such as acetobromo-α-D-glucose, which are potent glycosyl donors. researchgate.netresearchgate.net The reaction of β-D-glucose pentaacetate with hydrogen bromide in acetic acid is a classic method to produce acetobromoglucose. orgsyn.org This activated donor can then be used in Koenigs-Knorr type reactions to form O-glycosidic linkages with various alcohols, including other monosaccharides, to construct oligosaccharides. researchgate.net

Furthermore, direct glycosylation of phenols can be achieved through the fusion of glucose pentaacetate with the phenolic compound in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂) or p-toluenesulfonic acid. nih.gov This method, however, can sometimes lead to the formation of deacetylated products alongside the desired glycoside. nih.gov A variety of bioactive compounds, including phenylpropanoid glycosides and flavanone (B1672756) glycosides, have been synthesized using this compound as the glucosyl source. deyerchem.com

Table 1: Selected Glycosylation Reactions Starting from Glucose Pentaacetate

| Starting Material | Glycosyl Acceptor | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| β-D-Glucose pentaacetate | Phenols | ZnCl₂ or p-toluenesulfonic acid | Phenyl O-glycoside | nih.gov |

| β-D-Glucose pentaacetate | 4-hydroxyacetophenone | AlCl₃ | 2,3,4,6-tetra-O-acetyl-α-D-glucose (deacetylation observed instead of glycosylation) | nih.gov |

| D-Glucose | Acetic Anhydride (B1165640), HBr | - (forms acetobromo-α-D-glucose in situ) | α-Acetobromoglucose (glycosyl donor) | orgsyn.org |

Preparation of Glycoconjugates and Complex Carbohydrate Structures

The utility of this compound extends to the synthesis of glycoconjugates, where carbohydrate moieties are linked to other biomolecules like peptides or lipids. It serves as a precursor for building blocks used in the synthesis of glycopeptide oligomers. deyerchem.com By converting it into suitable glycosyl donors, the glucose unit can be attached to amino acid residues to form the basis of glycoproteins. Additionally, this compound has been employed in the synthesis of more complex structures such as glycopeptide dendrimers and as a synthon for various bioactive molecules. deyerchem.com The glycosylation of pharmaceuticals is another important application, as the addition of a sugar moiety can enhance their bioavailability and solubility. deyerchem.com

Selective Deacylation and Modification of this compound

The ability to selectively remove one or more acetyl groups from the fully protected this compound is crucial for synthetic carbohydrate chemistry. This regioselective deacetylation exposes specific hydroxyl groups for further modification, allowing for the controlled and stepwise synthesis of complex oligosaccharides and glycoconjugates.

Regioselective Deacetylation Strategies

Various chemical and enzymatic methods have been developed to achieve the regioselective deacetylation of glucose pentaacetate.

Enzymatic Deacetylation : Lipases have been shown to be effective catalysts for the regioselective hydrolysis of acetyl groups. For instance, lipase (B570770) from Candida cylindracea immobilized on an octyl-agarose (B13739342) support can selectively deacetylate penta-O-acetyl-alpha-D-glucopyranose. The selectivity is pH-dependent; enzymatic hydrolysis is regioselective at the C-4 position under neutral pH, while under acidic conditions, deacetylation occurs preferentially at the C-6 position. sigmaaldrich.com Lipase from Candida antarctica has been used for the selective hydrolysis of the anomeric acetyl group at the C-1 position of 1,2,3,4,6-penta-O-acetyl-β-D-glucose. tandfonline.com

Chemical Deacetylation : Lewis acids are commonly employed for the selective removal of the anomeric acetyl group. The reaction of β-D-glucose pentaacetate with aluminum chloride (AlCl₃) at elevated temperatures results in the selective deacetylation at the anomeric position. nih.gov This selectivity is attributed to the unique electronic environment of the anomeric center. Other methods for anomeric deacetylation include the use of reagents like benzylamine (B48309) or alkali metal fluorides in polyethylene (B3416737) glycol (PEG-400). mdpi.com

Table 2: Comparison of Regioselective Deacetylation Methods

| Reagent/Catalyst | Position of Deacetylation | Product | Reference |

|---|---|---|---|

| Immobilized Lipase (Candida cylindracea), neutral pH | C-4 | 1,2,3,6-tetra-O-acetyl-α-D-glucopyranose | sigmaaldrich.com |

| Immobilized Lipase (Candida cylindracea), acidic pH | C-6 | 1,2,3,4-tetra-O-acetyl-α-D-glucopyranose | sigmaaldrich.com |

| Immobilized Lipase (Candida antarctica) | C-1 (anomeric) | 2,3,4,6-tetra-O-acetyl-D-glucose | tandfonline.com |

Formation of Partially Acetylated Glucose Derivatives

The regioselective deacetylation strategies described above directly lead to the formation of valuable, partially acetylated glucose derivatives. These compounds are key intermediates in the synthesis of oligosaccharides and other glycoconjugates as they possess a free hydroxyl group at a specific position, which can act as a glycosyl acceptor in subsequent coupling reactions.

For example, the enzymatic deacetylation at the C-4 position yields 1,2,3,6-tetra-O-acetyl-alpha-D-glucopyranose, a useful intermediate for the synthesis of 1,4-linked oligosaccharides, which are common motifs in biologically important carbohydrates. sigmaaldrich.com Similarly, the selective removal of the anomeric acetyl group using Lewis acids provides 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose. nih.gov This derivative is particularly useful as it can be activated at the anomeric position to become a glycosyl donor or used as an acceptor at the C-1 hydroxyl group.

Synthesis of Halogenated Derivatives

Halogenated sugar derivatives, particularly glycosyl bromides and chlorides, are highly reactive glycosyl donors and are frequently synthesized from fully acetylated sugars like this compound. These compounds are key intermediates in many glycosylation methodologies, including the widely used Koenigs-Knorr reaction.

The conversion of glucose pentaacetate to a glycosyl halide involves the substitution of the anomeric acetyl group with a halogen atom. A common method for the synthesis of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromo-α-D-glucose) involves treating β-D-glucose pentaacetate with a solution of hydrogen bromide in acetic acid. researchgate.netorgsyn.org Similarly, acetochloroglucose can be formed, for instance, during the stannic chloride-catalyzed anomerization of glucose pentaacetate. cdnsciencepub.com The greater stability of the α-anomer of these glycosyl halides makes them suitable for purification and subsequent use in stereoselective glycosylation reactions. cdnsciencepub.com These halogenated derivatives serve as versatile precursors for introducing a glucose unit into a wide range of molecules. deyerchem.com

Preparation of 2,3,4,6-O-Tetraacetyl-alpha-D-glucopyranosyl Bromide

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide, also known as acetobromo-α-D-glucose, is a pivotal intermediate in carbohydrate chemistry. Its synthesis from glucose derivatives is a well-established process. One common method involves the reaction of β-D-glucose pentaacetate with hydrogen bromide dissolved in acetic acid. orgsyn.orgguidechem.com This reaction proceeds to yield the thermodynamically more stable α-anomer.

Another synthetic route starts with D-glucose, which is first acetylated using acetic anhydride. guidechem.com Catalysts such as perchloric acid can be employed for this step. guidechem.com The resulting per-acetylated glucose can then be treated with reagents like hydrogen bromide or a combination of red phosphorus and liquid bromine to generate the glycosyl bromide. orgsyn.orgguidechem.com A specific procedure involves reacting D-glucose with acetic anhydride and perchloric acid, followed by the addition of red phosphorus and liquid bromine, which can produce the desired product in high yields. guidechem.com

The reaction conditions, such as temperature and reaction time, are crucial for optimizing the yield and purity of 2,3,4,6-O-tetraacetyl-alpha-D-glucopyranosyl bromide. For instance, when using hydrogen bromide, the reaction is often carried out in an ice bath to control the temperature. orgsyn.org

Table 1: Selected Methods for the Synthesis of 2,3,4,6-O-Tetraacetyl-alpha-D-glucopyranosyl Bromide

| Starting Material | Reagents | Key Conditions | Reference |

|---|---|---|---|

| β-pentaacetylglucose | Hydrogen bromide, Acetic acid | Cooling (ice bath), overnight reaction | orgsyn.org |

| D-glucose | 1. Acetic anhydride, Perchloric acid2. Red phosphorus, Liquid bromine | 1. 30-40°C, 1.5 hours2. Below 20°C, 3 hours | guidechem.com |

Utility of Halogenated Intermediates in Glycoside Synthesis

Halogenated carbohydrate derivatives, particularly glycosyl bromides like 2,3,4,6-O-tetraacetyl-alpha-D-glucopyranosyl bromide, are highly valuable glycosyl donors in the synthesis of glycosides. chemsynlab.comwikipedia.org A glycosyl donor is a carbohydrate with a leaving group at the anomeric center, which can be displaced by a nucleophile (the glycosyl acceptor) to form a glycosidic bond. wikipedia.org The reactivity of the bromide at the anomeric carbon makes it an excellent leaving group for nucleophilic substitution reactions. guidechem.com

These halogenated intermediates are extensively used in the Koenigs-Knorr reaction, a classic method for glycoside synthesis. researchgate.netnih.gov In this reaction, the glycosyl bromide is activated, typically by a silver or mercury salt, to react with an alcohol (the glycosyl acceptor), forming a new glycosidic linkage. The outcome of these reactions, including yield and stereoselectivity, is influenced by factors such as the protecting groups on the sugar, the reactivity of the acceptor, and the specific reaction conditions. nih.gov

The utility of 2,3,4,6-O-tetraacetyl-alpha-D-glucopyranosyl bromide extends to the synthesis of a wide array of complex molecules, including:

Oligosaccharides : By using another sugar molecule with a free hydroxyl group as the glycosyl acceptor. chemsynlab.com

Glycoconjugates : Such as glycopeptides and glycoproteins, which are crucial in many biological processes. guidechem.comchemsynlab.com

β-glucosides : The presence of an acetyl group at the C-2 position can participate in the reaction to favor the formation of the 1,2-trans glycosidic bond, leading to β-glucosides. scbt.com

C-glycosides : These are carbohydrate analogs where the anomeric oxygen is replaced by a carbon atom. rsc.org

Halogenated intermediates are particularly suitable for synthesizing glycosides under alkaline conditions and for preparing carbon glycosides under free radical conditions, which has significantly advanced the field of carbohydrate synthesis. guidechem.com

Thio Glycoside Synthesis from Glucose Pentaacetate Derivatives

Thioglycosides are important building blocks in modern carbohydrate chemistry, often used as glycosyl donors themselves due to their stability and tunable reactivity. rsc.org An efficient method for the synthesis of thioglycosides involves the direct reaction of peracetylated sugars, such as α-D-glucose pentaacetate, with various thiols.

This transformation can be effectively promoted by Lewis acids. For instance, trifluoromethanesulfonic acid (triflic acid, TfOH) has been shown to be a highly efficient catalyst for this reaction. rsc.orgnsf.gov The reaction of glucose pentaacetate with thiols like ethanethiol, thiophenol, or p-thiocresol in the presence of triflic acid can produce the corresponding thioglycosides in high yields and with rapid reaction rates. rsc.orgnsf.gov

The amount of triflic acid catalyst can be varied to optimize the reaction. Studies have shown that even sub-stoichiometric amounts of the acid can effectively promote the reaction, although in some cases, stoichiometric or even excess amounts are needed for less reactive substrates. rsc.orgnsf.gov The reaction is typically carried out in a solvent like dichloromethane (B109758) at temperatures ranging from 0 °C to room temperature. rsc.orgnsf.gov

Table 2: Synthesis of Thioglycosides from Glucose Pentaacetate (1) using Triflic Acid (TfOH)

| Thiol | TfOH (equiv.) | Temperature | Time | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Ethanethiol | 0.8 | 0 °C to rt | 1 h | Ethylthio glucoside | 94 | rsc.org |

| Thiophenol | 0.8 | 0 °C | 1.5 h | Phenylthio glucoside | 77 | rsc.orgnsf.gov |

This method provides a direct and efficient pathway to valuable thioglycoside building blocks from readily available glucose pentaacetate.

Biological and Biomedical Research Applications of Alpha D Glucose Pentaacetate

Insulinotropic Action and Mechanisms in Pancreatic Islets

The primary research application of alpha-D-Glucose pentaacetate lies in its potent insulinotropic properties, meaning its ability to stimulate insulin (B600854) secretion from pancreatic beta-cells. This action is mediated through a series of complex intracellular events that, while sharing some commonalities with glucose-stimulated insulin secretion, exhibit distinct and informative differences.

Stimulation of Insulin Release from Rat Pancreatic Islets

This compound consistently demonstrates the ability to stimulate the release of insulin from isolated rat pancreatic islets. nih.govsigmaaldrich.comresearchgate.net This effect is observed when the compound is administered as the sole nutrient source and also when it is used in conjunction with other secretagogues. sigmaaldrich.com The insulinotropic action is potent, with studies showing that this compound can augment insulin release to a greater extent than an equivalent molar concentration of unesterified D-glucose. spandidos-publications.com The secretory response is dependent on the presence of extracellular calcium (Ca2+), a critical requirement for the exocytosis of insulin granules. sigmaaldrich.com Furthermore, this response can be potentiated by agents such as theophylline (B1681296), which increases intracellular levels of cyclic AMP (cAMP), and cytochalasin B, which acts on the cellular cytoskeleton involved in insulin granule transport. nih.govsigmaaldrich.com

Effects on Proinsulin Biosynthesis and Ion Fluxes (e.g., 86Rb, 45Ca)

Beyond stimulating the release of pre-formed insulin, this compound also promotes the biosynthesis of proinsulin, the precursor to insulin. nih.govsigmaaldrich.com This indicates that the compound influences not only the final stages of secretion but also the earlier steps of hormone production. The mechanism of action involves significant effects on ion fluxes across the beta-cell membrane, a key process in stimulus-secretion coupling.

This compound has been shown to inhibit the outflow of Rubidium-86 (86Rb), a tracer used to measure potassium (K+) channel activity. nih.govsigmaaldrich.com Inhibition of K+ outflow leads to depolarization of the cell membrane, which in turn opens voltage-dependent calcium channels. This is corroborated by the finding that the compound augments the efflux of Calcium-45 (45Ca) from prelabeled islets, reflecting an increase in intracellular calcium concentration that triggers insulin exocytosis. nih.govsigmaaldrich.com

| Parameter | Effect of this compound | Mechanism/Significance |

|---|---|---|

| Insulin Release | Stimulation | Potent insulinotropic action, dependent on extracellular Ca2+. nih.govsigmaaldrich.com |

| Proinsulin Biosynthesis | Stimulation | Indicates an effect on hormone production pathways. nih.govsigmaaldrich.com |

| 86Rb (K+) Outflow | Inhibition | Leads to membrane depolarization. nih.govsigmaaldrich.com |

| 45Ca Efflux | Augmentation | Reflects increased intracellular Ca2+ concentration, the trigger for exocytosis. nih.govsigmaaldrich.com |

Metabolic Coupling and Dissociation from Canonical Glucose Signaling Pathways

A crucial aspect of the insulinotropic action of this compound is its divergence from the canonical pathway of glucose-stimulated insulin release. nih.gov Normally, glucose enters the beta-cell via specific transporters (like GLUT2 in rodents) and is then phosphorylated by glucokinase, initiating glycolysis and the subsequent rise in the ATP/ADP ratio that closes KATP channels. However, the action of this compound is resistant to inhibitors of glucose transport and phosphorylation, such as 3-O-methyl-D-glucose, D-mannoheptulose, and 2-deoxy-D-glucose. nih.govsigmaaldrich.com

This suggests that this compound bypasses these initial steps, likely by diffusing across the plasma membrane and being hydrolyzed intracellularly by esterases to generate glucose-6-phosphate or other metabolic intermediates. spandidos-publications.comresearchgate.net This intracellular delivery of fuel provides the necessary metabolic signals for insulin secretion. Therefore, while its action is linked to the generation of the hexose (B10828440) from its ester, the coupling mechanism is not identical to that of unesterified glucose, making it a valuable tool to study the downstream events of metabolic signaling. nih.govsigmaaldrich.com

Comparison with Other Hexose Pentaacetates (e.g., alpha-D-Galactose Pentaacetate)

The specificity of the insulinotropic effect is highlighted by comparing this compound with its epimer, alpha-D-galactose pentaacetate. Studies have consistently shown that alpha-D-galactose pentaacetate and its anomer, beta-D-galactose pentaacetate, fail to stimulate insulin release from rat pancreatic islets. nih.govsigmaaldrich.com In fact, under certain conditions, such as in the presence of the amino acid L-leucine, alpha-D-galactose pentaacetate can actually inhibit insulin secretion. sigmaaldrich.comresearchgate.netthegoodscentscompany.com This stark difference underscores that the metabolic fate of the intracellularly released monosaccharide is critical for the insulinotropic effect. While both esters can enter the cell, only the glucose moiety is effectively metabolized in a manner that generates the signals required for insulin secretion.

| Compound | Concentration (mM) | Effect on Insulin Release | Reference |

|---|---|---|---|

| This compound | 1.7 | Stimulatory | thegoodscentscompany.com |

| beta-D-Glucose Pentaacetate | 1.7 | Stimulatory | thegoodscentscompany.com |

| alpha-D-Galactose Pentaacetate | 1.7 | Inhibitory (on succinate-induced release) | thegoodscentscompany.com |

| beta-D-Galactose Pentaacetate | 1.7 | No effect (on succinate-induced release) | thegoodscentscompany.com |

Interplay with Carbohydrate Metabolism and Enzyme Systems

The biological effects of this compound extend beyond pancreatic islets to other metabolically active tissues, such as the liver, where it influences key enzymes involved in carbohydrate storage.

Fuel Metabolism in Islet B-Cells: Glucose Uptake and Catabolism

This compound has been identified as a potent insulin secretagogue, playing a crucial role in the study of fuel metabolism in pancreatic islet B-cells. Research has shown that this compound is efficiently taken up by islet cells, where it undergoes hydrolysis to generate D-glucose intracellularly. This process effectively bypasses the need for carrier-mediated transport of glucose across the plasma membrane, providing a valuable tool for investigating the subsequent steps in insulin secretion. deyerchem.comthepharmstudent.com

Studies on isolated rat pancreatic islets have demonstrated that this compound's insulinotropic action is linked to its function as a fuel source for the B-cells. thepharmstudent.com The compound mimics the effects of nutrient secretagogues by initiating a cascade of events that includes the stimulation of proinsulin biosynthesis. deyerchem.comthepharmstudent.com Furthermore, it influences ionic fluxes, inhibiting ⁸⁶Rb outflow and augmenting ⁴⁵Ca efflux from prelabeled islets, which are critical steps in the insulin release pathway. deyerchem.comthepharmstudent.com

Interestingly, while the secretory response to this compound is dependent on the intracellular generation of glucose, the coupling mechanism appears to differ from that of unesterified D-glucose. thepharmstudent.com For instance, the insulin release prompted by the ester is resistant to inhibition by 3-O-methyl-D-glucose, D-mannoheptulose, and 2-deoxy-D-glucose, which are known inhibitors of glucose-induced insulin secretion. thepharmstudent.com This suggests a unique pathway of action that continues to be an area of active research. The insulinotropic effect of this compound is further supported by the observation that its secretory response is suppressed in the absence of extracellular calcium and is potentiated by theophylline and cytochalasin B. deyerchem.comthepharmstudent.com

| Compound | Effect on Insulin Secretion | Reference |

|---|---|---|

| This compound | Stimulates | deyerchem.comthepharmstudent.com |

| beta-D-Glucose pentaacetate | Stimulates | thepharmstudent.com |

| beta-L-Glucose pentaacetate | Stimulates (to a lesser extent) | thepharmstudent.com |

| alpha-D-Galactose pentaacetate | No stimulation | thepharmstudent.com |

| beta-D-Galactose pentaacetate | No stimulation | thepharmstudent.com |

| Acetate (B1210297), Methyl acetate, Ethyl acetate | No stimulation | thepharmstudent.com |

Role as Substrates or Inhibitors in Glycosidase-Related Research

In the realm of enzymology, this compound serves as a valuable tool in glycosidase-related research. It is utilized as an enzyme substrate in various bio-research applications to study carbohydrate metabolism and enzyme activity. alibaba.comchemimpex.com Its structure allows researchers to explore the metabolic pathways in a variety of organisms. chemimpex.com The compound can be used as a starting material for the production of more complex enzyme substrates. synose.com

While its primary role in this context is often as a substrate, the broader class of glycoside hydrolase inhibitors is critical in medicine, with applications in managing conditions like type 2 diabetes mellitus. drugbank.com Although specific studies detailing this compound as a potent inhibitor of particular glycosidases are not prominent, its function as a substrate provides a basis for designing and synthesizing potential glycosidase inhibitors. The enzymatic processing of this compound can offer insights into the active site and catalytic mechanism of glycosidases, which is essential information for the development of targeted inhibitors.

Antimicrobial and Biological Activities

Evaluation of Antimicrobial Properties (e.g., against Shigella dysenteriae, Candida albicans, Staphylococcus)

This compound has demonstrated a spectrum of antimicrobial activities. deyerchem.com It has been reported to possess inhibitory effects against various pathogens, including the bacterium Shigella dysenteriae, the fungus Candida albicans, and the bacterium Staphylococcus. deyerchem.com

A study investigating the antibacterial efficacy of plasma-activated solutions found that the inclusion of pentaacetate glucose (PAG) significantly enhanced the bactericidal activity against both Gram-negative Pseudomonas aeruginosa and Gram-positive Staphylococcus aureus when compared to plasma-activated water alone. mdpi.com The study highlighted that PAG was more effective at forming peracetic acid, a potent antimicrobial agent, in the plasma-activated solution. mdpi.com While this study provides insight into its potential in antimicrobial formulations, specific minimum inhibitory concentration (MIC) data for this compound as a standalone agent against these organisms requires further dedicated research. For context, a related but different compound, penta-O-galloyl-β-d-glucose (PGG), has been shown to have potent antifungal activity against multiple Candida species, with MICs ranging from 0.25 to 8 μg/mL. nih.govfigshare.com

Ovicidal Effects against Arthropod Pests (e.g., Tetranychus urticae, Whitefly)

In the field of agriculture, this compound has been noted for its potential as a pest control agent, specifically for its ovicidal effects against arthropod pests. deyerchem.com It has been reported to be effective against the eggs of the two-spotted spider mite, Tetranychus urticae, and whiteflies. deyerchem.com The ability to disrupt the life cycle of these pests at the egg stage is a significant advantage in pest management strategies. While the claim of its ovicidal activity exists, detailed studies quantifying the efficacy, such as the concentration required for a specific mortality rate of Tetranychus urticae eggs, are not extensively available in the reviewed literature. Research on other compounds has demonstrated various levels of ovicidal activity against T. urticae, highlighting the importance of this approach in pest control. d-nb.infoekb.egresearchgate.netnih.govpan.pl

Mimicry of Lipochitooligosaccharide (LCO) Signal Transduction as Plant Growth Regulators

This compound has been identified as a molecule that can mimic the signaling functions of lipochitooligosaccharides (LCOs), which are crucial signal molecules in plant development and symbiosis. deyerchem.com Due to this mimicry, it can function as a plant growth regulator (PGR). deyerchem.com The structural similarity of this compound to components of LCOs is thought to enable it to interact with the plant's signal transduction pathways. deyerchem.com This interaction can lead to the initiation of cell division and ultimately result in enhanced plant growth. deyerchem.com This application highlights the potential of using sugar derivatives in agriculture to improve crop yields and plant health.

Application in Drug Development and Pharmaceutical Intermediates

This compound is a versatile and important intermediate in the fields of drug development and pharmaceutical synthesis. alibaba.comchemimpex.com It serves as a precursor for the synthesis of a wide array of glycosides and other bioactive compounds. chemimpex.comchemrxiv.org

One of its primary applications is in glycosylation reactions, where it acts as a glycosyl donor. deyerchem.com This process is used to synthesize various pharmaceutical or active ingredients, including:

Sterol glucoside toxins

Echinatin (B1671081) glycosides

Diosgenin

Glucosyl saponins (B1172615) such as tigogenin (B51453) and hederagenin (B1673034) saponins deyerchem.com

Furthermore, the glycosylation of existing pharmaceuticals using this compound as an intermediate can significantly improve their bioavailability. deyerchem.com Examples of drugs that can be modified in this way include linsidomide, silibinin, tocopherol, gallic acid, glibenclamide, and clopidol. deyerchem.com The addition of a glucose moiety can alter the solubility, stability, and transport properties of these drugs, leading to better absorption and efficacy. Its role as a foundational block in the synthesis of complex carbohydrates and glycoconjugates underscores its importance in the ongoing search for new and improved therapeutic agents. deyerchem.comalibaba.com

| Compound/Class of Compounds | Therapeutic Area/Activity | Reference |

|---|---|---|

| Sterol glucoside toxins | Bioactive compounds | deyerchem.com |

| Echinatin glycosides | Bioactive compounds | deyerchem.com |

| Diosgenin | Steroidal sapogenin | deyerchem.com |

| Glucosyl saponins (e.g., tigogenin, hederagenin saponins) | Bioactive compounds | deyerchem.com |

| Glucosylated linsidomide, silibinin, tocopherol, gallic acid, glibenclamide, clopidol | Improved bioavailability of various drugs | deyerchem.com |

| Millingtonine A | Antimicrobial activity | deyerchem.com |

| Glucosyl-12-(3-adamantan-1-yl-ureido)dodecanoic acid | Inhibitor of soluble epoxide hydrolase | deyerchem.com |

| Glucose-based acetylsalicylic acid | Inhibition of cancer cell proliferation | deyerchem.com |

Synthesis of Glycosylated Compounds and Bioactive Materials

This compound is a fundamental building block in the synthesis of glycosylated compounds and various bioactive materials. chemimpex.com It serves as a crucial intermediate for the preparation of diverse glycosides and oligosaccharides, which are vital in the development of new pharmaceuticals targeting specific biological pathways. chemimpex.com The unique structure of this compound enhances its solubility and stability, making it highly suitable for chemical reactions that involve sensitive biological molecules. chemimpex.com

In the realm of bioactive material synthesis, this compound is employed as a precursor for a range of molecules with therapeutic potential. Research has demonstrated its use in synthesizing compounds such as sterol glucoside toxins, echinatin glycosides, and various saponins like diosgenin, tigogenin, and hederagenin saponins. deyerchem.com Furthermore, its applications extend to the development of materials for biological research, including:

Graft polymers : Poly (hydroxyethyl methacrylate) and glucose graft polymers immobilized on polypropylene (B1209903) surfaces for protein recognition and adsorption. deyerchem.com

Glycopeptide dendrimers : Conjugates of colchicine (B1669291) and sugar used to investigate Hela-cell cytotoxicity. deyerchem.com

Biosensors : PCDA (10,12-pentacosadiynoic acid) biosensors, where carbohydrates are tagged with PCDA dye. deyerchem.com

Glycolipid mimics : The synthesis of brush glycopolymers. deyerchem.com

The versatility of this compound is further highlighted by its role in the synthesis of liquid crystal materials, including branched-chain alkyl glucosides, thioglucopyranosides, p-phenylethylglucoside, and β-sitosteryl-β-D-glucopyranoside. deyerchem.com

| Bioactive Material/Compound | Application/Significance |

| Sterol glucoside toxins | Pharmaceutical active ingredients. deyerchem.com |

| Echinatin glycosides | Pharmaceutical active ingredients. deyerchem.com |

| Diosgenin | Pharmaceutical active ingredients. deyerchem.com |

| Tigogenin saponins | Pharmaceutical active ingredients. deyerchem.com |

| Hederagenin saponins | Pharmaceutical active ingredients. deyerchem.com |

| Glycopeptide dendrimers | Study of Hela-cell cytotoxicity. deyerchem.com |

| PCDA biosensors | Tagging of carbohydrates with PCDA dye. deyerchem.com |

Enhancement of Bioavailability of Pharmaceutical Agents via Glycosylation

Glycosylation, the process of attaching a carbohydrate to another molecule, is a key strategy in drug development to modify the pharmacokinetic properties of a compound. This compound is instrumental in this process, where its addition to a pharmaceutical agent can lead to improved bioavailability. deyerchem.com Enhanced bioavailability often translates to better absorption, distribution, metabolism, and excretion profiles of a drug.

Research has shown that the glycosylation of several pharmaceutical agents using this compound can significantly improve their bioavailability. deyerchem.com This modification has been successfully applied to a range of drugs, demonstrating the broad applicability of this approach in pharmaceutical sciences. For instance, a glucose-based acetylsalicylic acid conjugate was prepared using an α-D-glucopyranosyl bromide (a derivative of this compound) as the glycosyl donor. researchgate.net

| Pharmaceutical Agent | Effect of Glycosylation |

| Linsidomide | Improved bioavailability. deyerchem.com |

| Silibinin | Improved bioavailability. deyerchem.com |

| Tocopherol (naphthotocopherol) | Improved bioavailability. deyerchem.com |

| Gallic acid | Improved bioavailability. deyerchem.com |

| Glibenclamide | Improved bioavailability. deyerchem.com |

| Clopidol | Improved bioavailability. deyerchem.com |

| Acetylsalicylic acid | Structural modification via glycosylation. researchgate.net |

Advanced Characterization and Computational Analysis of Alpha D Glucose Pentaacetate

Spectroscopic Techniques for Structural Elucidation and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of alpha-D-Glucose pentaacetate. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon and hydrogen framework.

In ¹H NMR spectroscopy, the chemical shift, integration, and coupling constants of the proton signals are used to confirm the structure. The proton on the anomeric carbon (H-1) is particularly diagnostic. For the α-anomer, this proton is in an axial position and typically appears as a doublet at a distinct downfield chemical shift, around 6.33 ppm, due to the deshielding effect of the two neighboring oxygen atoms. The signals for the other ring protons (H-2 to H-5) and the methylene (B1212753) protons at C-6 appear at specific chemical shifts, and their splitting patterns provide information about the connectivity and relative stereochemistry of the protons. The five acetyl groups give rise to sharp singlet peaks in the upfield region of the spectrum, typically between 2.0 and 2.2 ppm.

¹³C NMR spectroscopy provides complementary information by detecting the carbon skeleton. The spectrum of this compound shows distinct signals for each of the 16 carbon atoms in the molecule. The anomeric carbon (C-1) is highly deshielded and appears around 89-90 ppm. The other ring carbons (C-2 to C-5) resonate in the 67-71 ppm range, while the C-6 carbon is found slightly further upfield at approximately 61 ppm. The carbonyl carbons of the five acetate (B1210297) groups are observed significantly downfield, in the range of 169-171 ppm, and the methyl carbons of the acetates appear upfield around 20-21 ppm.

The following tables summarize typical NMR chemical shift assignments for this compound in a CDCl₃ solvent.

¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (ppm) |

| H-1 | 6.33 |

| H-2 | 5.47 |

| H-3 | 5.12 |

| H-4 | 5.11 |

| H-5 | 4.13 |

| H-6a | 4.27 |

| H-6b | 4.10 |

| Acetyl Protons | 2.02 - 2.19 |

¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (ppm) |

| C-1 | 89.9 |

| C-2 | 69.4 |

| C-3 | 70.1 |

| C-4 | 67.8 |

| C-5 | 70.8 |

| C-6 | 61.4 |

| Acetyl C=O | 169.2 - 170.6 |

| Acetyl CH₃ | 20.5 - 20.8 |

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgbruker.com As an extension of circular dichroism into the infrared range, VCD provides detailed three-dimensional structural information because it is sensitive to the mutual orientation of different functional groups within the molecule. wikipedia.org

For a chiral molecule like this compound, VCD serves as a powerful method for determining its absolute configuration and dominant conformation in solution. bruker.com The experimental VCD spectrum, which shows both positive and negative bands corresponding to the molecule's vibrational modes, is a unique fingerprint of its stereostructure. The utility of VCD is greatly enhanced by computational chemistry; the VCD spectrum can be predicted for a given stereoisomer using quantum mechanical calculations, such as those based on Density Functional Theory (DFT). wikipedia.orgnih.gov By comparing the experimentally measured VCD spectrum with the computationally predicted spectrum, the absolute configuration of the molecule can be unambiguously confirmed. This makes VCD a highly desirable technique for stereochemical analysis. nih.gov

A sophisticated NMR technique for the definitive assignment of ¹³C chemical shifts involves the measurement of deuterium-induced isotope effects (DIEs). nih.gov This method relies on the principle that substituting a proton with a deuterium (B1214612) atom causes small but measurable perturbations in the ¹³C NMR chemical shifts of nearby carbons. rsc.orgnih.gov The magnitude of this shift, denoted as ⁿΔC(D) where 'n' is the number of bonds separating the carbon from the deuterium, provides valuable structural information. nih.govnih.gov

In the context of this compound, this involves the specific synthesis of isotopically labeled compounds where deuterium replaces hydrogen at each position ([1-²H], [2-²H], etc.). nih.gov By acquiring the ¹³C NMR spectra of these labeled analogues and comparing them to the spectrum of the non-deuterated compound, the signals can be assigned with high confidence. The largest effect, the one-bond isotope effect (¹Δ), occurs on the carbon directly attached to the deuterium. researchgate.net Smaller, long-range effects can be observed on carbons two or more bonds away. nih.gov

Furthermore, research has shown that these deuterium/hydrogen-induced effects on ¹³C chemical shifts can be correlated with structural parameters. nih.gov For instance, using Density Functional Theory (DFT) molecular models, it was found that the calculated C-H bond lengths in this compound correlate with the experimentally measured one-bond deuterium-induced isotope effects (¹Δ DHIECS). nih.gov This synergy between experimental NMR data and computational analysis provides a powerful approach for both signal assignment and detailed conformational analysis. nih.gov

Chromatographic and Analytical Methods for Purity and Quantification

Chromatographic methods are fundamental for separating this compound from reaction mixtures and for verifying its purity. Gas chromatography is particularly well-suited for this volatile derivative.

Gas Chromatography (GC) is a standard and effective technique for assessing the purity of this compound. Due to its acetyl groups, the compound is sufficiently volatile and thermally stable to be analyzed by GC without the need for further derivatization. The analysis provides a chromatogram in which pure this compound appears as a single, sharp peak at a characteristic retention time. The presence of other peaks would indicate impurities, such as the corresponding β-anomer, incompletely acetylated glucose molecules, or residual solvents. Commercial suppliers often use GC to determine and certify the purity of the compound, with typical purities reported at 98% or higher. fishersci.com

While this compound can be analyzed directly, Gas Chromatography-Mass Spectrometry (GC-MS) is often used for the analysis of glucose itself, which requires derivatization to become volatile. One common and effective strategy is the formation of the aldononitrile-pentaacetate derivative. nih.gov This method is particularly useful in metabolic studies for quantifying glucose and its isotopomers. nih.govlookchem.com

The derivatization process is a two-step procedure. First, the glucose sample is reacted with hydroxylamine (B1172632) hydrochloride in pyridine, which opens the pyranose ring and converts the aldehyde group at C-1 into an oxime. nih.gov In the second step, acetic anhydride (B1165640) is added to acetylate all the hydroxyl groups, yielding the single, acyclic aldononitrile pentaacetate derivative. nih.gov This conversion to a single acyclic form is advantageous because it prevents the formation of multiple peaks that would arise from different anomers (α and β) and ring forms (pyranose and furanose) of the underivatized sugar. lookchem.com

When the aldononitrile-pentaacetate derivative is analyzed by GC-MS, it produces a characteristic mass spectrum upon electron impact ionization. The fragmentation pattern is used for structural confirmation and quantification. Key fragment ions observed for the glucose aldononitrile-pentaacetate derivative include those with mass-to-charge ratios (m/z) of 328, 242, 217, 187, and 145. nih.gov This derivatization strategy, coupled with the sensitivity and specificity of GC-MS, provides a robust method for the analysis of glucose in complex biological samples. nih.govresearchgate.net

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and effective analytical technique for monitoring the progress of chemical reactions involving this compound. Its utility stems from the significant difference in polarity between the starting materials, intermediates, and the final product.

In the synthesis of this compound from D-glucose, the starting material (D-glucose) is highly polar due to its five hydroxyl groups. Consequently, it has a strong affinity for the polar stationary phase (typically silica (B1680970) gel) and exhibits a very low retention factor (Rf) value, meaning it barely moves from the baseline. In contrast, the product, this compound, has its polar hydroxyl groups masked by nonpolar acetyl groups, making it significantly less polar. This results in a much higher Rf value, as it travels further up the TLC plate with the mobile phase.

Reaction progress can be monitored by periodically taking a small aliquot from the reaction mixture and spotting it on a TLC plate alongside spots of the pure starting material and, if available, the pure product. As the reaction proceeds, the spot corresponding to D-glucose will diminish in intensity, while the spot corresponding to this compound will appear and grow stronger.

Similarly, TLC is invaluable for monitoring the deacetylation of this compound. In enzymatic deacetylation, for instance, a time-course analysis shows the gradual disappearance of the high-Rf spot of the starting material and the appearance of new, lower-Rf spots corresponding to partially deacetylated intermediates, culminating in the appearance of a very low-Rf spot for the final product, D-glucose researchgate.net.

| Compound | Polarity | Expected Rf Value (Typical Eluent: Ethyl Acetate/Hexane) |

| D-Glucose | High | Low (~0.1-0.2) |

| Partially Deacetylated Intermediates | Intermediate | Intermediate |

| This compound | Low | High (~0.7-0.8) |

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the properties and behavior of this compound at an atomic level, offering insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and energetics of molecules. It has been effectively applied to understand the reactivity of this compound, particularly in deacetylation reactions and the influence of the anomeric effect.

The anomeric effect is the thermodynamic preference for an electronegative substituent at the anomeric carbon (C-1) of a pyranose ring to occupy the axial position, despite the expected steric hindrance. datapdf.comscripps.edu This counterintuitive preference is due to a stabilizing stereoelectronic interaction between the non-bonding electrons of the ring oxygen and the anti-bonding orbital of the C1-substituent bond.

DFT calculations, such as those using the B3LYP/6-31G* level of theory, have been employed to study the deacetylation of glucose pentaacetate. nih.gov These studies have shown that the selective removal of the anomeric acetyl group from both α- and β-anomers of D-glucose pentaacetate leads to the formation of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose as the thermodynamically favored product. nih.gov This outcome is a direct consequence of the anomeric effect, which stabilizes the α-anomer where the C-2 substituent is equatorial and the anomeric position is available for further reactions. Computational results have demonstrated that the α-anomer of the tetra-acetylated product is more stable than the β-anomer, consistent with experimental observations. nih.gov

| Parameter | Description | Computational Finding |

| Anomeric Effect | Stereoelectronic preference for axial substituent at C-1. | Stabilizes the α-anomer of glucose derivatives. datapdf.comnih.gov |

| DFT Method | e.g., B3LYP/6-31G* | Used to calculate the relative energies of isomers and transition states. nih.gov |

| Deacetylation Product | Thermodynamically favored product. | 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose is favored from both α- and β-pentaacetate. nih.gov |

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. While specific MD studies focusing solely on the this compound monomer are not extensively documented, the principles are well-established from simulations of glucose and related carbohydrates. researchgate.netnih.govresearchgate.net

An MD simulation of this compound would provide a detailed picture of its conformational landscape. Key dynamic behaviors that can be investigated include:

Pyranose Ring Puckering: The six-membered ring is not planar and can adopt various conformations, such as the stable chair (4C1) form, and higher-energy boat and twist-boat forms. MD simulations can quantify the flexibility of the ring and the energy barriers between these states.